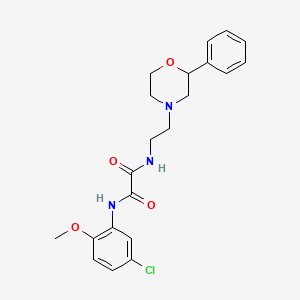

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4/c1-28-18-8-7-16(22)13-17(18)24-21(27)20(26)23-9-10-25-11-12-29-19(14-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICCUCJDYSBFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine or alcohol derivatives. Substitution reactions typically result in the replacement of the chlorine atom with other nucleophiles.

Scientific Research Applications

Chemistry

In chemical research, N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide serves as a valuable building block for synthesizing more complex molecules. Its unique properties allow researchers to explore new chemical reactions and pathways. For example, it can undergo oxidation and reduction reactions, making it suitable for various synthetic applications.

Biology

In biological research, this compound is utilized to study molecular interactions and biological pathways. It can act as a probe or ligand in assays, aiding in the understanding of protein-ligand interactions. Studies have shown that compounds with similar structures can modulate enzyme activity, suggesting that this compound may also exhibit such effects.

Medicine

The compound has potential therapeutic applications, particularly in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs aimed at treating various diseases. For instance, compounds with similar oxalamide structures have been investigated for their anti-cancer properties, indicating a promising direction for future research involving this compound.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including the synthesis of polymers and other functional materials.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Insights:

- The 2-phenylmorpholinoethyl group adds conformational rigidity and hydrogen-bonding capacity via the morpholine oxygen .

- Comparison to S336: Unlike S336, which has a pyridyl group for umami receptor activation, the target compound’s phenylmorpholino group may favor interactions with G-protein-coupled receptors (GPCRs) or kinases .

Pharmacokinetic and Metabolic Stability

Oxalamides exhibit varied metabolic stability depending on substituents:

- This contrasts with esters (e.g., No. 1776), which undergo rapid hydrolysis .

Toxicological Profiles

- NOEL and Safety Margins: Structurally related oxalamides (e.g., No. 1769, No. 1770) have a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, providing a safety margin of 500 million relative to human exposure levels (0.0002 μg/kg bw/day) .

- Potential Risks: Some oxalamides (e.g., XXXX in ) show kidney toxicity at low doses, highlighting the need for substituent-specific toxicology studies for the target compound .

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Compound Overview

Chemical Structure:

- IUPAC Name: N'-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide

- Molecular Formula: C21H22ClN3O5

- Molecular Weight: 423.87 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to proteins, enzymes, or receptors, thereby modulating their activity. This interaction may lead to various biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression .

Neuroprotective Effects

The phenylmorpholino group in the structure is believed to contribute to neuroprotective effects. Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases .

Antimicrobial Activity

Some studies have indicated that oxalamide derivatives possess antimicrobial properties. The specific activity of this compound against various pathogens remains an area for exploration but shows potential based on structural analogs .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(5-chloro-2-methoxyphenyl)-N2-(2-oxo-2-(2-morpholino)ethyl)oxalamide | Lacks phenyl group | Reduced activity compared to the target compound |

| N1-(5-chloro-2-methoxyphenyl)-N2-(2-oxo-2-(piperidino)ethyl)oxalamide | Piperidino group instead of phenylmorpholino | Different reactivity and potential applications |

| N1-(5-chloro-2-methoxyphenyl)-N2-(2-oxo-2-(pyrrolidino)ethyl)oxalamide | Pyrrolidino group | Distinct chemical and biological behaviors |

Case Studies and Research Findings

- Study on Anticancer Activity: A comparative study evaluated the anticancer effects of several oxalamide derivatives, including this compound. Results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting a potential therapeutic role .

- Neuroprotection Research: Another investigation focused on the neuroprotective properties of related compounds. The findings indicated that these compounds could mitigate neuronal damage in models of oxidative stress, supporting their use in neurodegenerative disease research .

- Antimicrobial Screening: A preliminary screening for antimicrobial activity revealed that certain oxalamides exhibited inhibitory effects against bacterial strains, highlighting the need for further exploration into the antimicrobial potential of this compound .

Q & A

Q. What are the optimal synthetic routes for N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide?

- Methodological Answer : A multi-step synthesis is typically employed. For example, oxalamide derivatives are often synthesized via coupling reactions between substituted anilines and activated oxalyl intermediates. details a similar procedure where 2-fluoro-6-methylaniline reacts with oxalyl chloride in THF/water under basic conditions (NaOH, triethylamine). Adjustments for the target compound may involve:

- Step 1 : Preparation of 5-chloro-2-methoxyaniline (substituted aniline precursor).

- Step 2 : Reaction with oxalyl chloride or dimethyl oxalate to form the oxalamide core.

- Step 3 : Introduction of the 2-(2-phenylmorpholino)ethyl group via nucleophilic substitution or amide coupling.

Key parameters include temperature control (e.g., 0°C for exothermic steps) and purification via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques should include:

- 1H/13C/19F NMR : Compare chemical shifts (δ) to reference spectra. For example, reports δ 10.52 ppm (s, NH) and 2.24 ppm (s, CH3) for a related oxalamide, with distinct splitting patterns for aromatic protons.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .

- HPLC/UPLC : Assess purity (>95%) using reverse-phase columns and UV detection (e.g., 254 nm). provides impurity thresholds (e.g., ≤0.5% total impurities).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address this:

- Control Experiments : Replicate assays under standardized conditions (e.g., cell lines, incubation times). For example, highlights sulfonamide bioactivity variations due to crystallographic conformation.

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. chloro groups) and compare IC50 values. demonstrates how thiazolo-triazole substitutions alter binding affinity.

- Computational Modeling : Use molecular docking to predict interactions with targets (e.g., kinases, GPCRs), leveraging crystallographic data from analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide ().

Q. How does the 2-phenylmorpholino moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer : The morpholino group enhances solubility and metabolic stability. Experimental approaches include:

- LogP Measurement : Compare octanol/water partition coefficients of analogs with/without morpholino (e.g., shows morpholino derivatives exhibit lower LogP than non-polar counterparts).

- Microsomal Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Permeability Studies : Use Caco-2 cell monolayers to evaluate intestinal absorption.

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:

- Crystallization : Optimize solvent systems (e.g., DCM/hexane) to grow diffraction-quality crystals. achieved R = 0.035 for a sulfonamide analog via slow evaporation.

- Data Collection : Use synchrotron radiation for high-resolution data (e.g., 0.8 Å).

- Refinement : Apply SHELXL for hydrogen placement and thermal parameter adjustment.

Data Analysis and Experimental Design

Q. How to design dose-response experiments for evaluating this compound’s efficacy in vitro?

- Methodological Answer : A robust design includes:

- Concentration Range : 10 nM–100 µM, log-spaced increments.

- Controls : Vehicle (DMSO ≤0.1%), positive (e.g., staurosporine for apoptosis), and negative (untreated cells).

- Replicates : n = 3–6 per concentration to ensure statistical power (p < 0.05).

- Endpoint Assays : ATP-based viability (CellTiter-Glo) or caspase-3/7 activation (Apoptosis ELISA).

Q. What statistical methods are recommended for analyzing contradictory biological replicates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.